4,5,5-Trifluoropent-4-en-1-ol
CAS No.: 109993-33-1
Cat. No.: VC20743795
Molecular Formula: C5H7F3O
Molecular Weight: 140.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109993-33-1 |
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Molecular Formula | C5H7F3O |
Molecular Weight | 140.1 g/mol |
IUPAC Name | 4,5,5-trifluoropent-4-en-1-ol |
Standard InChI | InChI=1S/C5H7F3O/c6-4(5(7)8)2-1-3-9/h9H,1-3H2 |
Standard InChI Key | FQJKNDRBOYATRC-UHFFFAOYSA-N |
SMILES | C(CC(=C(F)F)F)CO |
Canonical SMILES | C(CC(=C(F)F)F)CO |
What is 4,5,5-Trifluoropent-4-en-1-ol?
4,5,5-Trifluoropent-4-en-1-ol is an organic compound with the molecular formula
, characterized by a pentene backbone with three fluorine atoms and a hydroxyl group attached. It is used in pharmaceuticals, custom synthesis, and as an intermediate and building block in chemical synthesis .
Synthesis of 4,5,5-Trifluoropent-4-en-1-ol
The synthesis of 4,5,5-Trifluoropent-4-en-1-ol typically involves the fluorination of pent-4-en-1-ol.
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One method includes reacting pent-4-en-1-ol with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled, low-temperature conditions to prevent side reactions and ensure high yield.
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Industrial production may involve large-scale fluorination reactors, optimized for efficiency and safety, with careful control of reaction parameters like temperature, pressure, and reactant concentrations.
Chemical Reactions
4,5,5-Trifluoropent-4-en-1-ol can undergo several types of chemical reactions:
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Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of trifluoropent-4-en-1-one.
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Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of 4,5,5-trifluoropentanol.
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Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide, forming various substituted pentenes depending on the nucleophile used.
Applications in Scientific Research
4,5,5-Trifluoropent-4-en-1-ol is used in a variety of scientific research applications:
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Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
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Biology: It is investigated for its potential as a bioactive molecule in various biological assays.
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Medicine: It is explored for potential therapeutic properties and as a precursor in drug synthesis.
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Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Biological Activity
4,5,5-Trifluoropent-4-en-1-ol's biological activity arises from its ability to interact with molecular targets through its hydroxyl and fluorine groups, leading to changes in the structure and function of target molecules, influencing biological pathways and processes.
Antimicrobial Activity
4,5,5-Trifluoropent-4-en-1-ol exhibits significant antimicrobial properties against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a lead structure for developing new antimicrobial agents.
Nematicidal Activity
Derivatives of 4,5,5-Trifluoropent-4-en-1-ol have shown nematicidal effects against root-knot nematodes.
Compound Derivative | LC50 (µg/mL) |
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Derivative A | 15 |
Derivative B | 25 |
Derivative C | 30 |
This highlights the potential use of this compound in pest management strategies in agriculture.
Related Compounds
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4,4,5-Trifluoropent-4-en-1-ol: Similar structure but with different fluorine atom positioning.
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4,5,5-Trifluoropent-3-en-1-ol: Variation in the position of the double bond.
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4,5,5-Trifluoropent-4-en-2-ol: Different positioning of the hydroxyl group.
4,5,5-Trifluoropent-4-en-1-ol is unique due to its specific arrangement of fluorine atoms and the hydroxyl group, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
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